
5-Butyl-2-chloropyrimidine
Overview
Description
5-Butyl-2-chloropyrimidine is a chemical compound with the molecular formula C8H11ClN2 . It has an average mass of 170.639 Da and a monoisotopic mass of 170.061081 Da . It appears as a solid or crystalline solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-Butyl-2-chloropyrimidine, often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structure of 5-Butyl-2-chloropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a butyl group at the 5-position and a chlorine atom at the 2-position .
Chemical Reactions Analysis
Pyrimidines, including 5-Butyl-2-chloropyrimidine, are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Additionally, pyrimidines can undergo nucleophilic aromatic substitution reactions, especially when starting from readily available halopyrimidines .
Physical And Chemical Properties Analysis
5-Butyl-2-chloropyrimidine has a molecular weight of 170.64 . It is a solid or crystalline solid in appearance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Pharmaceutical Research Anti-inflammatory Applications
5-Butyl-2-chloropyrimidine and its derivatives have been studied for their potential anti-inflammatory effects. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins, which are crucial in the body’s inflammatory response .
Chemical Synthesis Sandmeyer Reaction
The Sandmeyer reaction is a method used to synthesize aryl halides from aryl diazonium salts. A derivative of 5-Butyl-2-chloropyrimidine was used in a Sandmeyer reaction to produce targeted 4-aryl-5-cyano-2-aminopyrimidine derivatives by displacing the chloro group with various aliphatic amines .
Chemical Synthesis Dye and Biosensor Development
2-Chloropyrimidine, a related compound, has been utilized in the synthesis of fluorescent dyes and biosensors for protein assays. This suggests that 5-Butyl-2-chloropyrimidine could potentially be used in similar applications due to its structural similarity .
Chemical Synthesis COX-2 Inhibitory Activities
Research has shown that certain 2-chloropyrimidine derivatives exhibit COX-2 inhibitory activities, which are important for developing anti-inflammatory drugs. The synthesis of these derivatives involves reactions with aromatic amines or amides .
Chemical Synthesis Pyrimidine Derivative Synthesis
A variety of pyrimidine derivatives can be synthesized using 5-Butyl-2-chloropyrimidine as a starting material. These derivatives have applications in pharmaceuticals and other chemical industries .
Mechanism of Action
Target of Action
5-Butyl-2-chloropyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 5-Butyl-2-chloropyrimidine may interact with these targets, resulting in changes that lead to its anti-inflammatory effects.
Biochemical Pathways
Given its potential anti-inflammatory effects, it is likely that it impacts pathways related to inflammation . These could include pathways involving the inflammatory mediators that pyrimidines are known to inhibit .
Result of Action
Given its potential anti-inflammatory effects, it is likely that it results in a reduction of inflammation at the molecular and cellular levels .
Safety and Hazards
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . This suggests that 5-Butyl-2-chloropyrimidine could be a useful starting material for the synthesis of new pyrimidine derivatives in future research.
properties
IUPAC Name |
5-butyl-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDXQQVCFDVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654159 | |
| Record name | 5-Butyl-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847227-37-6 | |
| Record name | 5-Butyl-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)
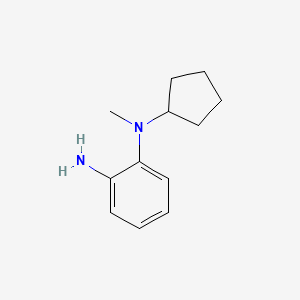
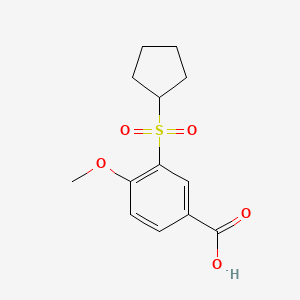
![2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519229.png)
![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)
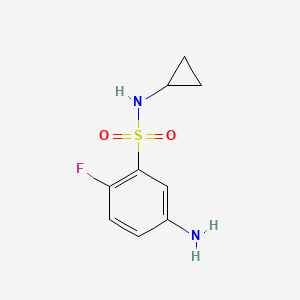
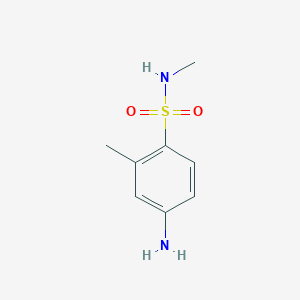
![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)
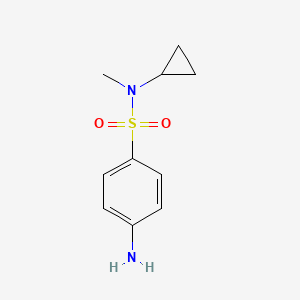
![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)
![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)